3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide 3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 349621-10-9
VCID: VC21487090
InChI: InChI=1S/C21H21ClN2O3S2/c1-14-10-12-24(13-11-14)29(26,27)16-8-6-15(7-9-16)23-21(25)20-19(22)17-4-2-3-5-18(17)28-20/h2-9,14H,10-13H2,1H3,(H,23,25)
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Molecular Formula: C21H21ClN2O3S2
Molecular Weight: 449g/mol

3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide

CAS No.: 349621-10-9

Cat. No.: VC21487090

Molecular Formula: C21H21ClN2O3S2

Molecular Weight: 449g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide - 349621-10-9

Specification

CAS No. 349621-10-9
Molecular Formula C21H21ClN2O3S2
Molecular Weight 449g/mol
IUPAC Name 3-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C21H21ClN2O3S2/c1-14-10-12-24(13-11-14)29(26,27)16-8-6-15(7-9-16)23-21(25)20-19(22)17-4-2-3-5-18(17)28-20/h2-9,14H,10-13H2,1H3,(H,23,25)
Standard InChI Key GCUCPIXNKFTBNB-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Introduction

IUPAC Name

The IUPAC name of the compound is 3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide.

Molecular Formula and Weight

  • Molecular Formula: C20H21ClN2O3S2C_{20}H_{21}ClN_2O_3S_2

  • Molecular Weight: 436.98 g/mol

Structural Features

The compound consists of:

  • A benzothiophene core with a chlorine atom at the third position.

  • A carboxamide functional group attached to the second position.

  • A sulfonamide-linked phenyl ring substituted with a 4-methylpiperidine group.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiophene Core: The benzothiophene scaffold is synthesized through cyclization reactions involving thiophene derivatives.

  • Chlorination: Chlorine is introduced at the third position of the benzothiophene ring using electrophilic substitution.

  • Amide Formation: The carboxylic acid group on the benzothiophene is converted into an amide using amine coupling agents like EDC or DCC.

  • Sulfonamide Linkage: The phenyl ring is functionalized with a sulfonamide group, which is further modified to attach the 4-methylpiperidine moiety.

Pharmaceutical Research

This compound could be investigated for its potential as:

  • Kinase Inhibitor: The benzothiophene core and sulfonamide group are structural motifs often found in kinase inhibitors.

  • Anti-inflammatory Agent: Sulfonamides are known for their anti-inflammatory properties.

Biological Activity

While specific data on this compound's biological activity is unavailable, similar structures have been shown to exhibit:

  • Anticancer activity via inhibition of cell proliferation pathways.

  • Anti-inflammatory effects through modulation of enzyme activity.

Spectroscopic Techniques

To confirm its structure, the following methods are used:

  • NMR (Nuclear Magnetic Resonance): For determining proton and carbon environments.

  • IR (Infrared Spectroscopy): To identify functional groups such as amides and sulfonamides.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

Crystallography

X-ray crystallography can provide detailed insights into the molecular geometry and intermolecular interactions.

Challenges

  • Limited solubility in aqueous media may affect bioavailability.

  • The synthesis involves multiple steps, which could limit scalability.

Future Directions

Research can focus on:

  • Modifying substituents to improve solubility and pharmacokinetics.

  • Evaluating its efficacy in biological assays for specific disease models.

This article provides a comprehensive overview of 3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide, highlighting its structure, properties, and potential applications in drug development and chemical research. Further experimental studies are necessary to fully understand its therapeutic potential and limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator